2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid chemical properties
2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid chemical properties
An In-Depth Technical Guide to 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid: Properties, Synthesis, and Applications
Introduction: The Significance of the Piperazinone Scaffold
The six-membered nitrogen-containing heterocycle, piperazine, is a cornerstone in modern medicinal chemistry. Its prevalence stems from an ability to confer favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically tractable framework for molecular elaboration.[1] The piperazine scaffold is widely regarded as a "privileged structure" in drug discovery, found in numerous marketed drugs across major therapeutic classes, including treatments for CNS disorders, cancer, and infectious diseases.[2][3][4]
This guide focuses on a specific derivative, 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid , a molecule that combines the piperazinone core with a benzyl group and an acetic acid moiety. These features make it a compound of significant interest for researchers and drug development professionals. The N-benzyl group can modulate lipophilicity and introduce potential aromatic interactions, while the acetic acid group provides a handle for further derivatization or can act as a key pharmacophoric element, interacting with biological targets. This document provides a comprehensive overview of its chemical properties, a proposed synthetic strategy grounded in established methodologies, and its potential within the broader context of pharmaceutical research.
Section 1: Chemical Identity and Physicochemical Properties
The precise characterization of a molecule is foundational to its application. 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid is a chiral molecule containing a substituted piperazin-2-one ring.
Chemical Structure
The structure consists of a piperazine ring with a ketone at the 3-position, a benzyl group on the nitrogen at the 1-position, and an acetic acid substituent at the 2-position.
Caption: Chemical Structure of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid
Physicochemical Data Summary
Experimental data for this specific compound is not widely published. The following table consolidates available information from chemical suppliers and provides context from closely related piperazinone structures.[5]
| Property | Value | Source / Notes |
| Molecular Formula | C₁₃H₁₆N₂O₃ | [5] |
| Molecular Weight | 248.28 g/mol | [5] |
| CAS Number | Not assigned (NULL) | [5] |
| Appearance | Likely a solid | Inferred from related compounds like (2S-cis)-(-)-5-Benzyl-3,6-dioxo-2-piperazineacetic acid, which is a powder.[6] |
| Purity | ≥98% | Data from a commercial supplier for the (R)-enantiomer.[5] |
| Melting Point | Not available | For comparison, the related diketopiperazine derivative has a melting point of 270-272 °C.[6] |
| Solubility | Not available | The carboxylic acid moiety suggests potential solubility in aqueous base and polar organic solvents like methanol or DMSO. The related compound 1,2-Benzisoxazole-3-acetic acid is soluble in methanol.[7] |
| Stereochemistry | Chiral center at C2 | Exists as (R) and (S) enantiomers. The properties of enantiomers may differ in chiral environments. |
Section 2: Synthesis and Characterization
While a specific, validated protocol for 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid is not publicly available, a logical synthetic route can be designed based on established methods for creating substituted piperazines and piperazinones.[8][9][10]
Proposed Retrosynthetic Analysis
The causality behind a synthetic plan involves disconnecting the target molecule into simpler, commercially available starting materials. A plausible retrosynthesis disconnects the N-benzyl bond and the C-C bond of the acetic acid side chain, suggesting a piperazinone core as a key intermediate.
Caption: Retrosynthetic pathway for the target compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a conceptual workflow. Researchers must optimize conditions such as solvent, temperature, and reaction time based on laboratory findings.
Step 1: Synthesis of Piperazin-2-one (Precursor Synthesis)
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Rationale: The piperazinone core is the foundational scaffold. A common method involves the cyclization of ethylenediamine with an α-haloacetyl halide, such as chloroacetyl chloride. One amine must be protected to prevent polymerization and favor intramolecular cyclization.
-
Methodology:
-
Protect one nitrogen of ethylenediamine using a suitable protecting group (e.g., Boc or Cbz).
-
React the mono-protected ethylenediamine with ethyl bromoacetate in a polar aprotic solvent (e.g., acetonitrile) with a non-nucleophilic base (e.g., diisopropylethylamine) to form the linear precursor.
-
Induce intramolecular cyclization by heating, often with a stronger base, to form the N-protected piperazin-2-one.
-
Deprotect the nitrogen to yield the piperazin-2-one core.
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Step 2: N-Alkylation with a Benzyl Group
-
Rationale: To introduce the benzyl group at the N1 position. This is a standard nucleophilic substitution (Sₙ2) reaction where the secondary amine of the piperazinone attacks the electrophilic carbon of a benzyl halide.[10]
-
Methodology:
-
Dissolve the piperazin-2-one precursor in a suitable solvent like DMF or acetonitrile.
-
Add a base (e.g., K₂CO₃ or NaH) to deprotonate the N1 nitrogen, increasing its nucleophilicity.
-
Add benzyl bromide or benzyl chloride dropwise to the solution at room temperature.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate). Purify via column chromatography. This yields 1-benzylpiperazin-2-one.[11]
-
Step 3: C-Alkylation to Introduce the Acetic Acid Moiety
-
Rationale: This is the most challenging step, involving the formation of a C-C bond at the C2 position, which is α to both a nitrogen and a carbonyl. This requires the formation of an enolate or equivalent nucleophile.
-
Methodology:
-
Dissolve 1-benzylpiperazin-2-one in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).
-
Cool the solution to a low temperature (e.g., -78 °C) to control reactivity.
-
Add a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), dropwise to generate the enolate at the C2 position.
-
After stirring for a short period, add an electrophile like tert-butyl bromoacetate. The tert-butyl ester is used as a protecting group for the carboxylic acid, as it is robust to many reaction conditions but can be easily removed later.
-
Allow the reaction to slowly warm to room temperature and quench with a saturated ammonium chloride solution.
-
Extract the product and purify by chromatography.
-
Step 4: Hydrolysis of the Ester
-
Rationale: The final step is the deprotection of the tert-butyl ester to reveal the target carboxylic acid. Acid-catalyzed hydrolysis is effective for this purpose.
-
Methodology:
-
Dissolve the ester from the previous step in a solvent like dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA), at room temperature.
-
Stir for several hours until LC-MS analysis confirms the complete conversion to the acid.
-
Remove the solvent and excess acid under reduced pressure to yield the final product, 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid. Further purification may be achieved by recrystallization or preparative HPLC.
-
Characterization Workflow
A self-validating protocol requires rigorous characterization at each step.
Caption: Standard workflow for purification and structural validation.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework. Key signals would include the aromatic protons of the benzyl group, the benzylic CH₂ protons, the diastereotopic protons of the piperazinone ring, and the CH₂ of the acetic acid moiety.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition (C₁₃H₁₆N₂O₃).[12]
-
Infrared (IR) Spectroscopy: FTIR would identify key functional groups, showing characteristic stretches for the amide carbonyl (C=O) around 1650 cm⁻¹, the carboxylic acid carbonyl (C=O) around 1710 cm⁻¹, and the broad O-H stretch of the carboxylic acid.
Section 3: Reactivity, Applications, and Future Directions
Chemical Reactivity
The molecule possesses three key functional groups that dictate its reactivity:
-
Tertiary Amine (N1): While part of an amide, the N-benzyl nitrogen can still participate in reactions depending on the conditions, though it is significantly less basic than a typical tertiary amine.
-
Carboxylic Acid: This group can be converted into a variety of derivatives, including esters, amides, and acid chlorides. This makes it an excellent synthetic handle for linking the molecule to other scaffolds or for creating a library of analogs for structure-activity relationship (SAR) studies.
-
Lactam (Amide): The cyclic amide is relatively stable but can be hydrolyzed under harsh acidic or basic conditions. The α-carbon (C2) can be deprotonated to form an enolate, allowing for further functionalization as described in the synthesis.
Potential Applications in Drug Discovery
Given that the piperazine and piperazinone cores are privileged scaffolds, 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid is a valuable building block for pharmaceutical research.[1][2]
-
CNS-Active Agents: Many piperazine derivatives exhibit activity at central nervous system targets.[13] The structural features of this compound could be tailored to interact with neurotransmitter receptors or transporters.
-
Oncology: The piperazine ring is a key component of numerous kinase inhibitors used in cancer therapy, where it often serves as a linker or solubilizing group that fits into ATP-binding pockets.[1] This molecule could serve as a fragment or starting point for developing new kinase inhibitors.
-
Antiviral Agents: Some complex piperazine derivatives have been investigated as potential inhibitors of viral enzymes, such as reverse transcriptase.[14]
The molecule's chirality is also critical. Often, only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. The ability to synthesize enantiomerically pure versions of this compound is therefore of high importance.[8]
Conclusion
2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid represents a molecule of high potential for chemical and pharmaceutical research. While detailed experimental data remains sparse in the public domain, its identity is established, and its synthesis is achievable through logical, well-precedented organic chemistry transformations. Its structure, combining the privileged piperazinone core with versatile functional handles, makes it an attractive starting point for the design and synthesis of new chemical entities targeting a wide range of diseases. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable building block into their discovery programs.
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